1,3-Bis(5-bromothiophen-2-yl)-5-octyl-4H-thieno[3,4-c]pyrrole-4,6(5H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Bis(5-bromothiophen-2-yl)-5-octyl-4H-thieno[3,4-c]pyrrole-4,6(5H)-dione is an organic compound that belongs to the class of thienopyrrole-dione derivatives. This compound is of significant interest in the field of organic electronics due to its unique electronic properties, which make it suitable for applications in organic photovoltaics and other electronic devices .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Bis(5-bromothiophen-2-yl)-5-octyl-4H-thieno[3,4-c]pyrrole-4,6(5H)-dione typically involves multiple steps. One common method includes the bromination of thiophene derivatives followed by coupling reactions. For example, the compound can be synthesized by reacting 5-bromothiophene-2-carboxylic acid with octylamine to form an intermediate, which is then cyclized to form the thieno[3,4-c]pyrrole-4,6(5H)-dione core .
Industrial Production Methods
the synthesis generally involves standard organic synthesis techniques such as bromination, coupling reactions, and cyclization under controlled conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
1,3-Bis(5-bromothiophen-2-yl)-5-octyl-4H-thieno[3,4-c]pyrrole-4,6(5H)-dione undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atoms in the compound can be substituted with other functional groups using reagents like organometallic compounds.
Coupling Reactions: The compound can participate in Suzuki or Stille coupling reactions to form more complex structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include organolithium or Grignard reagents.
Coupling Reactions: Palladium catalysts are often used in Suzuki or Stille coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, coupling reactions can yield various conjugated polymers or small molecules with enhanced electronic properties .
Scientific Research Applications
1,3-Bis(5-bromothiophen-2-yl)-5-octyl-4H-thieno[3,4-c]pyrrole-4,6(5H)-dione has several scientific research applications:
Organic Photovoltaics: The compound is used as a building block for the synthesis of donor-acceptor polymers in organic solar cells.
Organic Field-Effect Transistors (OFETs): It is used in the fabrication of OFETs due to its excellent charge transport properties.
Light-Emitting Diodes (LEDs): The compound is also explored for use in organic LEDs.
Mechanism of Action
The mechanism by which 1,3-Bis(5-bromothiophen-2-yl)-5-octyl-4H-thieno[3,4-c]pyrrole-4,6(5H)-dione exerts its effects is primarily related to its electronic structure. The compound acts as an electron acceptor in various electronic devices. Its molecular structure allows for efficient charge separation and transport, which is crucial for the performance of organic electronic devices .
Comparison with Similar Compounds
Similar Compounds
4,7-Bis(5-bromothiophen-2-yl)-5,6-difluorobenzo[c][1,2,5]thiadiazole: Another compound used in organic photovoltaics with similar electronic properties.
Di-tert-butyl 3,6-bis(5-bromothiophen-2-yl)-1,4-dioxopyrrolo[3,4-c]pyrrole-2,5(1H,4H)-dicarboxylate: Used in the synthesis of conjugated polymers for electronic applications.
Uniqueness
1,3-Bis(5-bromothiophen-2-yl)-5-octyl-4H-thieno[3,4-c]pyrrole-4,6(5H)-dione is unique due to its specific combination of bromothiophene and thieno[3,4-c]pyrrole-dione units, which provide a balance of solubility, electronic properties, and structural stability. This makes it particularly suitable for high-performance organic electronic devices .
Properties
Molecular Formula |
C22H21Br2NO2S3 |
---|---|
Molecular Weight |
587.4 g/mol |
IUPAC Name |
1,3-bis(5-bromothiophen-2-yl)-5-octylthieno[3,4-c]pyrrole-4,6-dione |
InChI |
InChI=1S/C22H21Br2NO2S3/c1-2-3-4-5-6-7-12-25-21(26)17-18(22(25)27)20(14-9-11-16(24)29-14)30-19(17)13-8-10-15(23)28-13/h8-11H,2-7,12H2,1H3 |
InChI Key |
KGNNFMJUDQDWPU-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCN1C(=O)C2=C(SC(=C2C1=O)C3=CC=C(S3)Br)C4=CC=C(S4)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.